molecular formula C8H5FN2O2 B140615 4-Fluoro-3-nitrophenylacetonitrile CAS No. 157662-77-6

4-Fluoro-3-nitrophenylacetonitrile

Cat. No. B140615
CAS RN: 157662-77-6
M. Wt: 180.14 g/mol
InChI Key: FCOLUCPHJHRTLY-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitrophenylacetonitrile is a chemical compound with the molecular formula C8H5FN2O2 . It is used as a pharmaceutical intermediate and is also used as a synthetic and fine chemical intermediate .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-nitrophenylacetonitrile consists of a phenyl ring substituted with a fluoro group at the 4-position and a nitro group at the 3-position. The phenyl ring is also attached to an acetonitrile group .


Physical And Chemical Properties Analysis

4-Fluoro-3-nitrophenylacetonitrile is a solid at room temperature . It has a molecular weight of 180.14 . The compound is stored in a dry environment at room temperature .

Scientific Research Applications

Biomolecule Immobilization

4-Fluoro-3-nitrophenylacetonitrile: is utilized in the immobilization of biomolecules onto polymer surfaces . This process is crucial for biochemical assays and chemical syntheses. The compound acts as a photolinker, which upon photo-irradiation, forms a chemical linkage that is essential for attaching biomolecules like proteins, peptides, and nucleic acids to solid surfaces.

Bioconjugation

In bioconjugation, 4-Fluoro-3-nitrophenylacetonitrile facilitates the construction of bioconjugates . It’s used as a linker with reactive groups that bind target molecules through specific functional groups. This application is significant in modifying molecules for various purposes, including drug delivery systems and diagnostic tools.

Polymer Surface Engineering

The compound plays a role in the functionalization of polymer surfaces, a task vital in materials chemistry . It enables the activation of inert polymer surfaces without the need for additional catalysts or reagents, allowing for the creation of new materials with desired properties.

Diagnostics

In the field of diagnostics, 4-Fluoro-3-nitrophenylacetonitrile is applied in the rapid diagnostics area . It’s used to immobilize antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, which are essential components in the development of diagnostic assays.

Materials Chemistry

This compound contributes to the development of new materials by enabling the attachment of various biomolecules to matrices, which can lead to the creation of innovative materials with specialized functions .

Chemical Syntheses

4-Fluoro-3-nitrophenylacetonitrile: is involved in chemical syntheses where it’s used as an intermediate or a reactive agent to produce complex organic compounds . Its unique properties make it suitable for synthesizing a wide range of chemical products.

Pharmaceuticals

Although specific applications in pharmaceuticals are not directly cited, the compound’s role in bioconjugation and biomolecule immobilization suggests potential uses in drug development and formulation .

Advanced Research

The compound’s versatile chemistry makes it a subject of interest in advanced research, particularly in exploring its potential applications in new therapeutic techniques and material sciences .

Safety and Hazards

The safety information for 4-Fluoro-3-nitrophenylacetonitrile indicates that it may be harmful if swallowed (H302), may cause skin irritation (H315), may cause serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

The future directions for 4-Fluoro-3-nitrophenylacetonitrile could involve its use in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics . Its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules make it a promising compound for future research .

properties

IUPAC Name

2-(4-fluoro-3-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-7-2-1-6(3-4-10)5-8(7)11(12)13/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOLUCPHJHRTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466465
Record name 4-FLUORO-3-NITROPHENYLACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

157662-77-6
Record name 4-FLUORO-3-NITROPHENYLACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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